4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride
CAS No.:
Cat. No.: VC13761174
Molecular Formula: C9H9BrClN3
Molecular Weight: 274.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrClN3 |
|---|---|
| Molecular Weight | 274.54 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-1H-imidazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H |
| Standard InChI Key | KBYAXFNEZSXPJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(N2)N)Br.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(N2)N)Br.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 4-(4-bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride consists of an imidazole ring—a planar five-membered heterocycle with two nitrogen atoms at positions 1 and 3. The 4-bromophenyl substituent is attached to the imidazole’s fourth position, while the amine group occupies the second position. The hydrochloride salt enhances the compound’s solubility in polar solvents, a critical feature for pharmacological applications.
The bromine atom on the phenyl ring introduces steric and electronic effects that influence reactivity. For instance, the bromine’s electronegativity polarizes the phenyl ring, potentially enhancing interactions with biological targets through halogen bonding . Computational studies of analogous compounds suggest that such substitutions optimize binding affinities to enzymatic active sites, as seen in IDO inhibitors .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 274.54 g/mol |
| Solubility | Soluble in DMSO, methanol |
| Melting Point | Not reported |
| logP (Partition Coefficient) | Estimated 2.1–2.5 |
The compound’s moderate lipophilicity (logP ~2.3) suggests reasonable membrane permeability, a desirable trait for drug candidates. Stability studies indicate that the hydrochloride salt form remains stable under ambient conditions but may degrade under prolonged exposure to light or moisture.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 4-(4-bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride typically begins with 4-bromobenzaldehyde as the starting material. A common approach involves:
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Condensation: Reacting 4-bromobenzaldehyde with an amine source (e.g., ammonium acetate) in the presence of a catalyst to form an imine intermediate.
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Cyclization: Treating the intermediate with a cyclizing agent (e.g., chloramine-T) to form the imidazole ring.
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Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid.
This method yields moderate quantities (45–60%) but requires optimization to reduce byproducts such as dimerized imidazoles.
Advanced Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional | 55 | 85 | Low cost |
| Suzuki Coupling | 72 | 92 | High regioselectivity |
| Microwave-Assisted | 68 | 89 | Reduced reaction time |
Microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains a challenge .
Biological Activities and Mechanisms
Anticancer and Immunomodulatory Effects
The compound’s structural similarity to 4-phenyl-imidazole (4-PI), a known IDO inhibitor, suggests potential in cancer immunotherapy . IDO catalyzes tryptophan degradation, suppressing T-cell activity and promoting tumor immune evasion. Derivatives of 4-PI, including brominated analogs, exhibit IC₅₀ values as low as 1.4 µM for IDO inhibition—a tenfold improvement over 4-PI .
Notably, sulfur-containing analogs (e.g., thiophenol derivatives) show enhanced binding to IDO’s active site residues (C129 and S167), achieving submicromolar potency . These findings position 4-(4-bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride as a scaffold for next-generation immunotherapies.
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:
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¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 6.90 (s, 1H, imidazole-H).
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¹³C NMR: δ 148.2 (C-Br), 135.4 (imidazole-C2), 128.9–121.7 (aromatic carbons).
Mass spectrometry (MS) reveals a molecular ion peak at m/z 274.54 ([M+H]⁺), consistent with the molecular formula.
Therapeutic Applications and Future Directions
Drug Development
The compound’s dual antimicrobial and immunomodulatory activities make it a versatile candidate for multifunctional therapeutics. Current research explores its conjugation with nanoparticles for targeted delivery to tumor microenvironments .
Challenges and Innovations
Key challenges include optimizing bioavailability and reducing off-target effects. Structural modifications, such as PEGylation or prodrug formulations, are under investigation to enhance pharmacokinetics. Additionally, computational models predict that replacing the bromine atom with fluorine could improve metabolic stability without compromising activity .
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